3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione is an organic compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a dimethylamino group
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anti-cancer activity against cell lines such as mda-mb-231 (mammary carcinomas) and a-549 (lung cancer)
Mode of Action
Related compounds have been found to interact with their targets, leading to changes in cellular processes . These interactions could potentially inhibit the function of the target proteins, thereby disrupting the growth and survival of cancer cells.
Biochemical Pathways
Given its potential anti-cancer activity, it may be inferred that this compound could affect pathways related to cell cycle regulation, apoptosis, and dna repair . The downstream effects of these disruptions could include halted cell proliferation, induced cell death, and prevention of DNA damage repair.
Result of Action
Based on the reported anti-cancer activity of similar compounds, it can be inferred that the compound may lead to cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation .
Biochemical Analysis
Biochemical Properties
. Its structure suggests potential interactions with various enzymes, proteins, and other biomolecules. The presence of the dimethylamino group could potentially influence the compound’s reactivity and interaction with other molecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound could interact with biomolecules, potentially influencing enzyme activity or gene expression
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest potential changes over time, including issues related to the compound’s stability and degradation .
Dosage Effects in Animal Models
The effects of 3-((4-(Dimethylamino)phenyl)amino)-1-phenylpyrrolidine-2,5-dione at different dosages in animal models are not well studied. Similar compounds have shown dose-dependent effects, including potential toxic or adverse effects at high doses .
Metabolic Pathways
The compound’s structure suggests potential interactions with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of 3-((4-(Dimethylamino)phenyl)amino)-1-phenylpyrrolidine-2,5-dione within cells and tissues are not well studied. Similar compounds have been shown to interact with various transporters or binding proteins .
Subcellular Localization
Similar compounds have been shown to localize to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione typically involves the reaction of 4-(dimethylamino)aniline with maleic anhydride, followed by cyclization. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)aniline: A precursor in the synthesis of the compound.
Phenylpyrrolidine derivatives: Compounds with similar structural motifs.
N-Substituted pyrrolidines: Compounds with variations in the substituents on the pyrrolidine ring.
Uniqueness
3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione is unique due to the presence of both the dimethylamino and phenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-20(2)14-10-8-13(9-11-14)19-16-12-17(22)21(18(16)23)15-6-4-3-5-7-15/h3-11,16,19H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRNDGTURHLRLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.